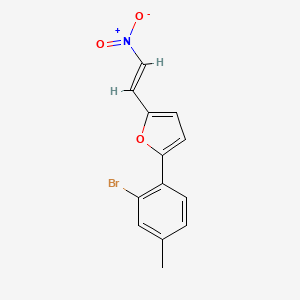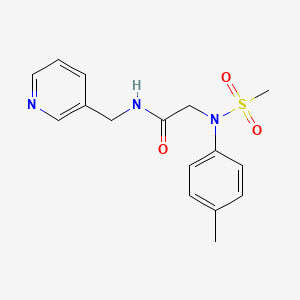![molecular formula C12H15N3O2S2 B5887539 isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)
isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a carbamate derivative of thiadiazole and has been synthesized using different methods.
作用机制
The mechanism of action of isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood. However, it has been suggested that it acts by inhibiting enzymes involved in various metabolic pathways. For example, it has been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for memory and learning. It has also been found to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
Isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are important factors in the development of many diseases. Moreover, it has been found to improve cognitive function and memory, which makes it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is its low toxicity. It has been found to be relatively safe in animal studies, which makes it a potential candidate for further studies. Moreover, it has been found to have good solubility in water, which makes it easy to administer in lab experiments. However, one of the limitations of isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is its low stability, which makes it difficult to store for long periods of time.
未来方向
There are several future directions for the study of isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate. One of the directions is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. Moreover, further studies are needed to understand the mechanism of action of isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate and its potential applications in various fields.
合成方法
Isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate has been synthesized using different methods. One of the methods involves the reaction of isobutyl isocyanate with 5-(2-thienylmethyl)-1,3,4-thiadiazole-2-thiol in the presence of a base. Another method involves the reaction of 5-(2-thienylmethyl)-1,3,4-thiadiazole-2-thiol with ethyl chloroformate followed by the reaction with isobutylamine.
科学研究应用
Isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate has been studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Moreover, isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate has been found to have anti-inflammatory and antioxidant properties.
属性
IUPAC Name |
2-methylpropyl N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-8(2)7-17-12(16)13-11-15-14-10(19-11)6-9-4-3-5-18-9/h3-5,8H,6-7H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVRUBIQSXFWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=NN=C(S1)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylpropyl N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5887464.png)



![1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5887496.png)
![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)
![ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5887510.png)
![2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5887533.png)
![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887549.png)
![ethyl 5-{[(diethylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5887552.png)